molecular formula C28H24N2O4 B14994152 3-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methylphenyl)-1-benzofuran-2-carboxamide

3-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methylphenyl)-1-benzofuran-2-carboxamide

Cat. No.: B14994152
M. Wt: 452.5 g/mol
InChI Key: LWVVCSWAMQKLNY-UHFFFAOYSA-N
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Description

3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzofuran core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzofuran derivatives typically involves the construction of the benzofuran ring through various cyclization reactions. One common method is the free radical cyclization cascade, which is highly efficient for creating complex polycyclic benzofuran compounds . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and ability to produce high yields. This method is particularly useful for synthesizing benzofuran-2-yl derivatives, which have shown significant biological activities .

Chemical Reactions Analysis

Types of Reactions

3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). Substitution reactions often use halogenating agents such as bromine (Br₂) or chlorine (Cl₂) under specific conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid derivatives, while reduction may produce benzofuran-2-methanol derivatives .

Scientific Research Applications

3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and pathways involved in cell proliferation . The compound’s antibacterial and antiviral activities are linked to its ability to disrupt the cell membrane and inhibit viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[2-(5-ETHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-N-(3-METHYLPHENYL)-1-BENZOFURAN-2-CARBOXAMIDE apart is its unique combination of benzofuran and acetamido groups, which confer a broad spectrum of biological activities. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C28H24N2O4

Molecular Weight

452.5 g/mol

IUPAC Name

3-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]-N-(3-methylphenyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C28H24N2O4/c1-3-18-11-12-23-22(14-18)19(16-33-23)15-25(31)30-26-21-9-4-5-10-24(21)34-27(26)28(32)29-20-8-6-7-17(2)13-20/h4-14,16H,3,15H2,1-2H3,(H,29,32)(H,30,31)

InChI Key

LWVVCSWAMQKLNY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC(=C5)C

Origin of Product

United States

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